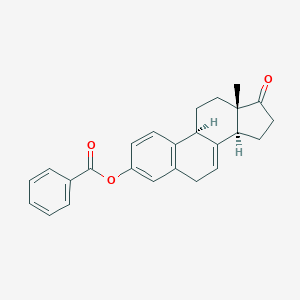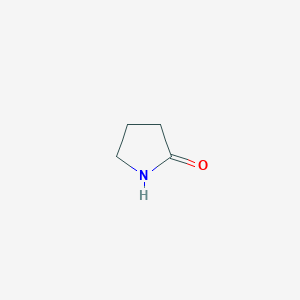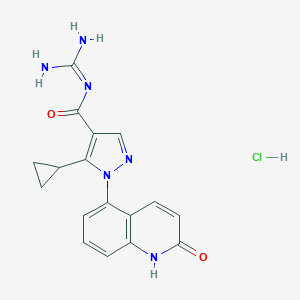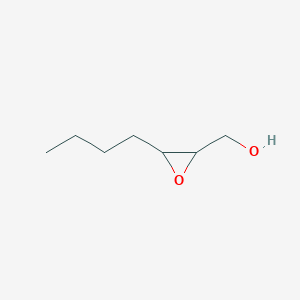
9,10-Bis(phenylethynyl)anthracen
Übersicht
Beschreibung
9,10-Bis(phenylethynyl)anthracene (BPEA) is an aromatic hydrocarbon with the chemical formula C30H18 . It is known for its strong fluorescence and is used as a chemiluminescent fluorophore with high quantum efficiency . It is used in lightsticks as a fluorophor producing ghostly green light and also as a dopant for organic semiconductors in OLEDs .
Synthesis Analysis
The synthesis of 9,10-Bis(phenylethynyl)anthracene involves the reaction of 9,10-bis(4-hydroxyphenylethynyl)anthracene and naphthalene with two bromo-terminated pentaethyleneglycol groups . Yellow-emissive crystals suitable for single crystal X-ray structure analysis were obtained from tetrahydrofuran solution by slow evaporation .Molecular Structure Analysis
The molecular structure of 9,10-Bis(phenylethynyl)anthracene is characterized by a cyclophane featuring a 9,10-bis(phenylethynyl)anthracene group . The cyclophane was designed with shorter flexible oligo(ethyleneglycol) chains used as linkers bridging the luminophore and another aromatic group . The two different π-conjugated groups were orthogonally arranged in the individual molecule, and the luminophores partially overlapped between adjacent molecules .Chemical Reactions Analysis
9,10-Bis(phenylethynyl)anthracene is used as a reagent for chemiluminescence research . It exerts fluorescence properties due to its polycyclic aromatic hydrocarbon system and is commonly used as a scintillator additive .Physical And Chemical Properties Analysis
9,10-Bis(phenylethynyl)anthracene has a molar mass of 378.473 g/mol . It appears as orange needle crystals . Its melting point ranges from 252 to 258 °C .Wissenschaftliche Forschungsanwendungen
Symmetriebrechende Ladungstrennung
BPEA wurde auf sein Potenzial in der Symmetriebrechenden Ladungstrennung (SB-CS) untersucht. Dieser Prozess ist entscheidend für die Entwicklung effizienter Materialien, die Ladungen schnell trennen und diese für lange Zeit ohne Rekombination erhalten können. BPEA-Dimere, die durch Phenylen-Spacer verbunden sind, zeigten vielversprechende SB-CS-Eigenschaften, insbesondere in unpolaren oder schwach polaren Lösungsmitteln, was für optoelektronische Technologien von Bedeutung ist .
Ultraschnelle Vibrations-Dephasierungsdynamik
Die ultraschnelle Vibrations-Dephasierungsdynamik von BPEA-Dünnschichten wurde durch Femtosekunden-kohärente Anti-Stokes-Raman-Streuungsspektroskopie aufgedeckt. Das Verständnis dieser Dynamik ist essentiell, um die molekularen Bauelemente zu verbessern, die für eine effiziente Umwandlung von Sonnenenergie verwendet werden .
Fluoreszenz-Sonde
Aufgrund seiner starken Fluoreszenz wird BPEA häufig als Fluoreszenz-Sonde in chemischen und biologischen Bereichen eingesetzt. Seine hohe Quantenausbeute und seine stabilen chemischen und thermischen Eigenschaften machen es zu einem idealen Kandidaten für verschiedene Sondierungsanwendungen .
Organische Leuchtdioden (OLEDs)
BPEA dient als Dotierstoff für organische Halbleiter in OLEDs. Seine Fähigkeit, Licht effizient emittieren zu können, macht es wertvoll für die Verbesserung der Leistung von OLEDs, die in einer Vielzahl von Display- und Beleuchtungstechnologien eingesetzt werden .
Chemilumineszenz
In Leuchtstäben wird BPEA als chemilumineszentes Fluorophor verwendet. Es erzeugt ein geisterhaftes grünes Licht und wird aufgrund seiner hohen Quanteneffizienz bevorzugt, was zur Helligkeit und Langlebigkeit der Leuchtstäbe beiträgt .
Photovoltaische Materialien
Die einzigartige Energiebeziehung zwischen den Singulett- und Triplett-Zuständen von BPEA macht es vielversprechend für Anwendungen in der Singulett-Spaltung. Dieser Prozess ist ein Schlüsselbereich der Forschung zur Entwicklung hocheffizienter photovoltaischer Materialien .
Molekularrotationsstudien
Forschungen zeigen, dass die Molekularrotation eine bedeutende Rolle im SB-CS-Prozess von BPEA spielt. Diese Erkenntnis ist wertvoll für die Entwicklung neuartiger Materialien, bei denen die molekulare Orientierung die elektronischen Eigenschaften beeinflusst .
Konformationsanalyse
Das UV-Vis-Spektrum von BPEA in flüssigen Medien zeigt eine abgeschwächte Vibrationsauflösung aufgrund mehrerer koexistierender Konformationen. Die Untersuchung dieser Konformationen kann zu einem besseren Verständnis der molekularen Struktur und ihres Einflusses auf die photophysikalischen Eigenschaften führen .
Wirkmechanismus
Target of Action
9,10-Bis(phenylethynyl)anthracene (BPEA) is an aromatic hydrocarbon . Its primary targets are organic semiconductors in OLEDs and chemiluminescent systems . It is used as a dopant for organic semiconductors in OLEDs and as a chemiluminescent fluorophore with high quantum efficiency .
Mode of Action
BPEA interacts with its targets by displaying strong fluorescence . This fluorescence is a result of its polycyclic aromatic hydrocarbon system . The emission wavelength can be lowered by substituting the anthracene core by halogens or alkyls .
Biochemical Pathways
It is known to exert fluorescence properties due to its polycyclic aromatic hydrocarbon system . It is commonly used as a scintillator additive .
Result of Action
The molecular and cellular effects of BPEA’s action primarily involve the production of ghostly green light . This is particularly useful in lightsticks . BPEA is also used as a fluorescence emitter for peroxyoxalate chemiluminescence .
Action Environment
The environment can influence the action, efficacy, and stability of BPEA. For instance, the emission wavelength of BPEA can be altered by substituting the anthracene core with halogens or alkyls . This allows for the production of different colors of light, making BPEA a versatile compound in various applications.
Safety and Hazards
9,10-Bis(phenylethynyl)anthracene is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is an irritant and poses risks to the respiratory system . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Zukünftige Richtungen
9,10-Bis(phenylethynyl)anthracene is a promising candidate for achieving external stimuli-responsive luminescence . The emission wavelength can be lowered by substituting the anthracene core by halogens or alkyls . Future research may focus on improving the singlet fission mechanism for highly efficient photovoltaic materials .
Biochemische Analyse
Cellular Effects
It is known to cause skin and eye irritation, and may cause respiratory irritation
Molecular Mechanism
The molecular mechanism of 9,10-Bis(phenylethynyl)anthracene is primarily related to its strong fluorescence. It is used as a chemiluminescent fluorophore with high quantum efficiency
Temporal Effects in Laboratory Settings
Eigenschaften
IUPAC Name |
9,10-bis(2-phenylethynyl)anthracene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H18/c1-3-11-23(12-4-1)19-21-29-25-15-7-9-17-27(25)30(28-18-10-8-16-26(28)29)22-20-24-13-5-2-6-14-24/h1-18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHBOFZNNPZNWGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=C3C=CC=CC3=C(C4=CC=CC=C42)C#CC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3064936 | |
| Record name | Anthracene, 9,10-bis(phenylethynyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3064936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
10075-85-1 | |
| Record name | 9,10-Bis(phenylethynyl)anthracene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10075-85-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9,10-Bis(2-phenylethynyl)anthracene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010075851 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Anthracene, 9,10-bis(2-phenylethynyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Anthracene, 9,10-bis(phenylethynyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3064936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9,10-bis(phenylvinyl)anthracene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.178 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 9,10-BIS(2-PHENYLETHYNYL)ANTHRACENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FC8JDB70DQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


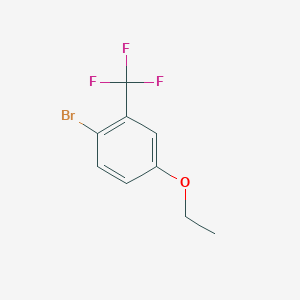
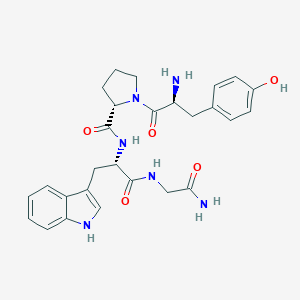
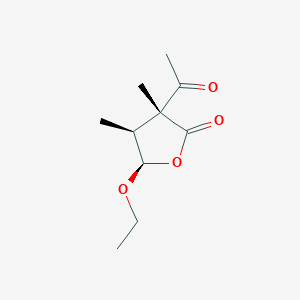
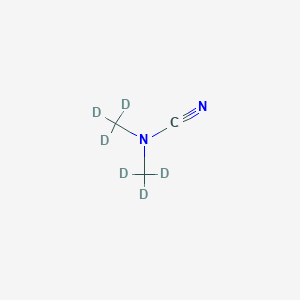

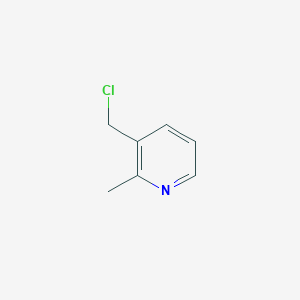

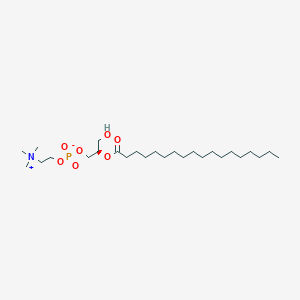
![1-Isopropyl-5,6-dihydro-4H-thieno[3,4-c]pyrrole](/img/structure/B116384.png)
